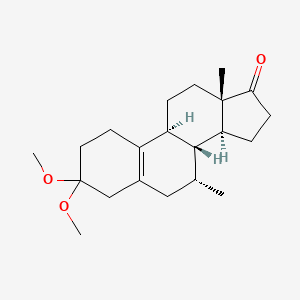

![molecular formula C18H26N5O14P B1355247 Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate CAS No. 108321-54-6](/img/structure/B1355247.png)

Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate” is also known as D-Uridylyl-2’-5’-uridine ammonium salt . It is not intended for human or veterinary use and is used for research purposes only.

Physical And Chemical Properties Analysis

The molecular weight of this compound is 567.4 g/mol. Other physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Design

Novel strategies have been developed for the synthesis of dinucleotide analogs containing the compound, demonstrating advanced methodologies in molecular design (Valiyev, Abbasov, Liu, & Tsai, 2010).

Synthesis of Carba Analogues of 2'-Deoxy-4'-C-(hydroxymethyl)nucleosides includes methods for creating derivatives of the compound, showcasing its versatility in organic synthesis (Hřebabecký & Holý, 1999).

Interaction with Proteins and Drug Development

- Research on the interaction of synthesized uridine derivatives (similar in structure to the compound) with human serum albumin (HSA) provides insights into drug transport mechanisms and potential therapeutic applications (Dubey et al., 2020).

Chemical Properties and Antimicrobial Activity

Studies on the chemical properties and antimicrobial activity of related compounds provide a foundation for developing new antimicrobial agents, highlighting the potential use of such compounds in combating infections (Voskienė et al., 2011).

The effect of substituents on the reactivity of methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate, a structurally similar compound, is significant in understanding the reactivity and stability of such molecules in different conditions, which is crucial for drug development (Gimalova et al., 2013).

Potential for Pharmacological Use

- The creation of derivatives of zidovudine, which shares a similar structural moiety with the compound , has been explored for their anti-HIV-1 and antibacterial activities, demonstrating the broader potential of these compounds in pharmacological applications (Senthilkumar et al., 2009).

Wirkmechanismus

Target of Action

It is known to be a pivotal biomolecule within the biomedical sector, involved in the intricate orchestration of rna sequence synthesis and modification .

Mode of Action

It is known to play a significant role in RNA sequence synthesis and modification

Biochemical Pathways

Given its role in RNA sequence synthesis and modification , it can be inferred that it may influence pathways related to RNA metabolism.

Result of Action

Given its role in RNA sequence synthesis and modification , it can be inferred that it may have significant effects on cellular processes involving RNA.

Eigenschaften

IUPAC Name |

azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIYPVJIZZEXEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N5O14P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585286 |

Source

|

| Record name | azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridylyl-2'-5'-uridine ammonium salt | |

CAS RN |

108321-54-6 |

Source

|

| Record name | azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)